Erythronolide A, 12-deoxy-

Overview

Description

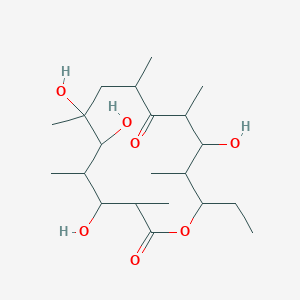

Erythronolide A, 12-deoxy- is a macrolide compound that serves as a precursor to several antibiotics, including erythromycin. It is characterized by its complex structure, which includes multiple stereogenic centers. This compound is significant in the field of medicinal chemistry due to its role in the synthesis of antibiotics that are effective against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythronolide A, 12-deoxy- involves several key steps, including the use of chiral building blocks and stereoselective reactions. One notable method involves the activation of a precursor molecule followed by diastereoselective 1,3-dipolar cycloaddition . The synthesis starts with simple chirons, such as alcohols, which undergo functional group manipulations and cycloadditions to form the desired macrolide structure .

Industrial Production Methods: Industrial production of Erythronolide A, 12-deoxy- typically involves the cultivation of erythromycin-producing strains of Streptomyces erythreus under aerobic conditions. This biotechnological approach leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Erythronolide A, 12-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different derivatives with enhanced biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of Erythronolide A, 12-deoxy-, which can exhibit different pharmacological properties .

Scientific Research Applications

Erythronolide A, 12-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Erythronolide A, 12-deoxy- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is facilitated by the binding of the compound to the 50S subunit of the ribosome, thereby preventing the translocation of peptides and ultimately leading to bacterial cell death . The molecular targets include various ribosomal proteins and RNA components involved in the translation process .

Comparison with Similar Compounds

Erythronolide A, 12-deoxy- can be compared with other macrolide compounds such as:

Erythronolide B: Another precursor to erythromycin with a similar structure but different functional groups.

Erythronolide H and I: These compounds share a similar macrolide ring structure but differ in their side chains and functional groups.

The uniqueness of Erythronolide A, 12-deoxy- lies in its specific stereochemistry and functional groups, which contribute to its distinct biological activity and its role as a precursor in the synthesis of erythromycin .

Biological Activity

Erythronolide A, 12-deoxy- is a significant compound in the macrolide antibiotic class, primarily known for its role as a precursor in the biosynthesis of erythromycin. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Erythronolide A, 12-deoxy-

Erythronolide A, 12-deoxy- is synthesized from 6-deoxyerythronolide B through enzymatic modifications involving polyketide synthases and cytochrome P450 enzymes. The compound's structure includes a 14-membered lactone ring, which is critical for its biological activity. The presence of hydroxyl and methoxy groups at specific positions enhances its interaction with biological targets.

Erythronolide A, 12-deoxy- exhibits its biological effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the polypeptide exit tunnel, which is essential for bacterial growth and replication. This mechanism is characteristic of macrolides and explains the compound's antibiotic properties.

Biological Activity Data

The biological activity of Erythronolide A, 12-deoxy- has been evaluated through various assays, including antibacterial efficacy against different strains of bacteria. The following table summarizes key findings from recent studies:

Case Study 1: Antibacterial Activity

A study conducted by Ishihara et al. demonstrated that Erythronolide A, 12-deoxy- showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .

Case Study 2: Structural Modifications

Research focusing on the structural modifications of Erythronolide A indicated that specific alterations could enhance its potency and broaden its spectrum of activity. For instance, introducing additional hydroxyl groups at the C-6 and C-14 positions improved binding affinity to the ribosomal target .

Biosynthesis Insights

The biosynthetic pathway leading to Erythronolide A involves complex enzymatic processes. Key enzymes include polyketide synthases and cytochrome P450 oxidases that facilitate the necessary modifications to produce active compounds from precursor molecules. Understanding these pathways is crucial for developing novel antibiotics based on Erythronolide structures.

Properties

IUPAC Name |

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275990 | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-82-9, 19270-26-9 | |

| Record name | Erythronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.